5-amino-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
5-Amino-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C4H5N3O2 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms adjacent to three carbon atoms .
Synthesis Analysis
Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of model compounds containing 3-amino-1H-pyrazole-5-carboxylic acid residue with N-terminal amide/urethane and C-terminal amide/hydrazide/ester groups were investigated .
Molecular Structure Analysis
The molecular structure of 5-amino-1H-pyrazole-3-carboxylic acid was analyzed using NMR, Fourier transform infrared, and single-crystal X-ray diffraction methods, additionally supported by theoretical calculations . The InChI code for this compound is 1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) .
Chemical Reactions Analysis
5-Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .
Physical And Chemical Properties Analysis
The molecular weight of 5-amino-1H-pyrazole-3-carboxylic acid is 127.10 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 92 Ų .
Scientific Research Applications
- Field : Organic Chemistry
- Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Method : The synthesis involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : The use of 5-amino-pyrazoles has led to the production of novel and applicable heterocyclic compounds .
- Field : Organic Chemistry
- Application : 5-amino-1-phenyl-3-methylpyrazole is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives .
- Method : The synthesis involves the multi-component reaction (MCR) of 5-amino-1-phenyl-3-methylpyrazole, formaldehyde, and β-diketones in water using InCl3 as a catalyst .
- Results : This microwave-assisted reaction produces pyrazolo[3,4-b]pyridine derivatives in high yields .
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid, a related compound, is used as a potent and selective DAO inhibitor .
- Method : The compound is used to protect DAO cells from oxidative stress induced by D-Serine .
- Results : 3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .
Synthesis of Diverse Heterocyclic Compounds
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Inhibition of D-amino Acid Oxidase (DAO)
- Field : Inorganic Chemistry
- Application : Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates .
- Method : The reaction occurs at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .
- Results : The formation of scorpionates provides a new class of ligands for coordination chemistry .
- Field : Organic Chemistry
- Application : 3,5-Diphenyl-1H-pyrazole is produced when (E)-1,3-diphenylprop-2-en-1-one is reacted with hydrazine hydrate .
- Method : The reaction occurs in the presence of elemental sulfur or sodium persulfate .
- Results : The reaction produces 3,5-Diphenyl-1H-pyrazole, a compound with potential biological activities .
- Field : Organic Chemistry
- Application : 5-Amino-1-phenyl-3-(3-pyridyl)pyrazole is used in the synthesis of 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines .
- Method : The synthesis involves the multicomponent reaction between 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, hetaroylacetonitrile, and arylaldehydes in choline chloride (ChCl)/glycerol .
- Results : This synthetical approach allows obtaining 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines in high yields and short times .
Preparation of Scorpionates
Synthesis of 3,5-Diphenyl-1H-pyrazole
Synthesis of 1,3,4,6-Tetraaryl-5-Cyanopyrazolo[3,4-b]pyridines
- Field : Organic Chemistry
- Application : 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring .
- Method : The synthesis involves tautomeric equilibrium .
- Results : The compound has three sites for electrophilic attack .
- Field : Organic Chemistry
- Application : 5-Amino-pyrazoles are used in the pseudo-three-component condensation reaction to produce 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .
- Method : The synthesis involves a reaction between 5-amino-pyrazoles and isatines in water, catalyzed by p-toluenesulfonic acid .
- Results : This method allows the production of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .
- Field : Organic Chemistry
- Application : 5-Aminopyrazoles are transformed into carboxamide derivatives .
- Method : The synthesis involves the reaction of 5-aminopyrazoles .
- Results : The carboxamide derivatives are evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .
Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl Cyanide
Synthesis of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one Derivatives
Synthesis of Carboxamide Derivatives
Safety And Hazards
While the specific safety and hazards information for 5-amino-1H-pyrazole-3-carboxylic acid hydrochloride is not available, a related compound, 3-amino-1-methyl-1H-pyrazole, has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, are considered important building blocks in different areas of organic and medicinal chemistry. They are often used in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research may focus on exploring new synthetic methods and potential applications of these compounds.
properties
IUPAC Name |
3-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c5-3-1-2(4(8)9)6-7-3;/h1H,(H,8,9)(H3,5,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTUQBROQVCLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride | |
CAS RN |
1032334-56-7 | |
Record name | 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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